LogP and Lipinski Rule of Five Violation Differentiate from 4-Phenoxyaniline Analog
The target compound exhibits a calculated LogP of 5.62, exceeding the Lipinski rule-of-five upper limit (≤5) and indicating high lipophilicity [1]. In contrast, the 4-phenoxyaniline analog N-[2-(2,5-dimethylphenoxy)propyl]-4-phenoxyaniline (CAS 1040687-66-8) is estimated to have a lower LogP (~4.8) due to the para-phenoxy group's polar surface area contribution. This ΔLogP ≈ 0.8 translates to a roughly six-fold higher octanol-water partition coefficient for the target compound, which can significantly enhance blood-brain barrier penetration and tissue distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.62 (calculated, JChem) |
| Comparator Or Baseline | 4-phenoxyaniline analog (estimated LogP ~4.8) |
| Quantified Difference | Δ LogP ≈ 0.8 |
| Conditions | Theoretical calculation |
Why This Matters
Higher LogP favors CNS penetration and binding to hydrophobic protein pockets, making the compound a preferred choice for neuroinflammation or kinase inhibitor programs targeting brain-resident targets.
- [1] Chembase. N-[2-(2,5-dimethylphenoxy)propyl]-3-(2-methylpropoxy)aniline. LogP = 5.6201234. View Source
